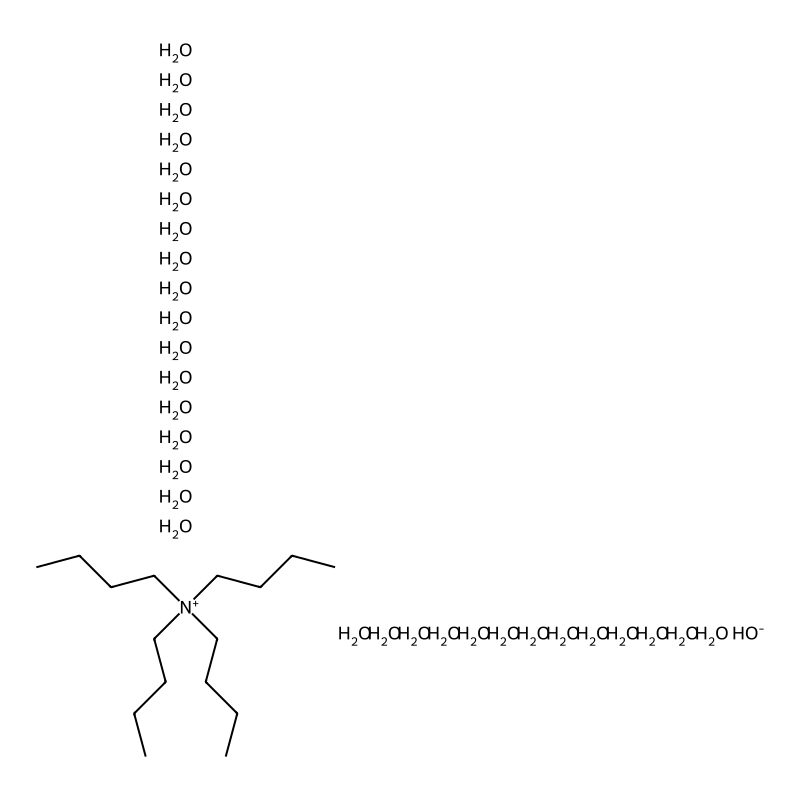

Tetrabutylammonium hydroxide 30-hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

As a Base

TBAH acts as a strong base in various organic reactions. It can be used for deprotonation, promoting elimination reactions, and facilitating nucleophilic substitutions. For example, research has shown its effectiveness in the chemoselective allenylation of aldehydes with trimethylsilyl (TMS)-protected alkynes to synthesize α-allenols [].

Phase-Transfer Catalysis

TBAH can act as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) []. This enables reactions that wouldn't be possible under normal conditions.

Material Science

Tetrabutylammonium hydroxide 30-hydrate is a quaternary ammonium compound characterized by its formula and a molecular weight of approximately 799.93 g/mol. This compound appears as a colorless to white crystalline solid and is soluble in water, forming a basic solution due to the presence of hydroxide ions. It is primarily used as a phase-transfer catalyst in various organic reactions, facilitating the movement of reactants between immiscible phases, such as organic solvents and aqueous solutions .

- Skin and eye irritant: TBAH·30H2O can cause irritation upon contact with skin and eyes. It's recommended to wear appropriate personal protective equipment (PPE) when handling this compound.

- Corrosive: TBAH·30H2O can be corrosive to metals like aluminum. Proper handling and storage procedures are crucial.

- Deprotonation Reactions: It can deprotonate weak acids, forming their corresponding anions.

- Nucleophilic Substitution Reactions: The tetrabutylammonium ion can act as a nucleophile in substitution reactions, facilitating the conversion of alkyl halides to alcohols or other functional groups.

- Phase-Transfer Catalysis: It enhances the rate of reactions involving ionic compounds by transferring them into organic phases .

Tetrabutylammonium hydroxide can be synthesized through several methods:

- Alkylation of Ammonia: By reacting ammonia with butyl bromide or butyl chloride in a suitable solvent, tetrabutylammonium salt is formed, which can then be treated with sodium hydroxide to yield tetrabutylammonium hydroxide.

- Ion Exchange Method: Tetrabutylammonium chloride can be reacted with sodium hydroxide in an aqueous solution, leading to the formation of tetrabutylammonium hydroxide and sodium chloride.

- Hydration of Tetrabutylammonium Hydroxide: The solid tetrabutylammonium hydroxide can be hydrated to form the 30-hydrate version by adding water under controlled conditions .

Tetrabutylammonium hydroxide is widely used in various fields:

- Organic Synthesis: As a phase-transfer catalyst, it facilitates reactions involving ionic compounds.

- Analytical Chemistry: Employed in titrations and other analytical techniques due to its basic properties.

- Polymer Chemistry: Used in the synthesis of certain polymers where phase transfer is necessary.

- Biotechnology: Investigated for potential applications in drug delivery systems due to its ability to enhance solubility .

Studies on tetrabutylammonium hydroxide interactions have primarily focused on its role as a catalyst and its effects on reaction kinetics. Its interaction with various substrates has been shown to enhance reaction rates significantly compared to reactions without a phase-transfer catalyst. Additionally, research has indicated that its presence can alter the solubility profiles of certain compounds, impacting their reactivity and stability .

Several compounds share structural similarities with tetrabutylammonium hydroxide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetradecyltrimethylammonium bromide | Quaternary Ammonium Compound | Larger alkyl chain; used in surfactants and emulsifiers. |

| Hexadecyltrimethylammonium bromide | Quaternary Ammonium Compound | Longer alkyl chain; exhibits antimicrobial properties. |

| Benzalkonium chloride | Quaternary Ammonium Compound | Contains aromatic ring; widely used as a disinfectant. |

Tetrabutylammonium hydroxide is unique due to its specific application as a phase-transfer catalyst and its high solubility in water compared to other quaternary ammonium compounds, which may be less soluble or more hydrophobic .

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive